

# BMS-P5: A Technical Guide to a Selective PAD4 Inhibitor

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## Compound of Interest

Compound Name: BMS-P5

Cat. No.: B15605781

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## Introduction

**BMS-P5** is a potent and selective small molecule inhibitor of Peptidylarginine Deiminase 4 (PAD4), an enzyme implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **BMS-P5**, with a focus on its application in preclinical research, particularly in the context of multiple myeloma. The information presented herein is intended to support researchers and drug development professionals in their investigation and potential application of this compound.

## Chemical Structure and Properties

**BMS-P5** is a complex heterocyclic molecule with the IUPAC name ((2S,5R)-5-amino-2-methylpiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone. The compound is available as a free base and a hydrochloride salt.

Table 1: Chemical Identifiers and Properties of **BMS-P5** (Free Base)

Property	Value	Reference
IUPAC Name	((2S,5R)-5-amino-2-methylpiperidin-1-yl)(2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazol-5-yl)methanone	[3]
Chemical Formula	C27H32N6O2	[3]
Molecular Weight	472.59 g/mol	[3]
CAS Number	1550371-22-6	[3]
SMILES String	<chem>CN1C(C2=CC3=CC=CN=C3N2CC4CC4)=NC5=CC(C(N6--INVALID-LINK--N"&gt;C@HC)=O)=CC(OC)=C15</chem>	
Appearance	Crystalline solid	

Table 2: Physicochemical Properties of **BMS-P5**

Property	Value	Reference
Solubility	DMSO: 5 mg/mL Ethanol: 30 mg/mL DMF: 20 mg/mL Ethanol:PBS (pH 7.2) (1:8): 0.11 mg/mL	
Storage (Solid)	-20°C	
Stability (Solid)	≥ 4 years at -20°C	
Storage (in Solvent)	-80°C for up to 6 months	[1]

## Biological Activity and Pharmacological Properties

**BMS-P5** is a selective inhibitor of PAD4, an enzyme that catalyzes the conversion of arginine residues to citrulline on proteins, a post-translational modification known as citrullination or deimination.[2] This process is crucial for the formation of Neutrophil Extracellular Traps (NETs), which are implicated in the progression of multiple myeloma.[1]

Table 3: In Vitro Biological Activity of **BMS-P5**

Target	IC50	Selectivity	Reference
PAD4	98 nM	>100-fold vs. PAD1, PAD2, PAD3	[1]
PAD1	>10 µM		
PAD2	>10 µM		
PAD3	>10 µM		

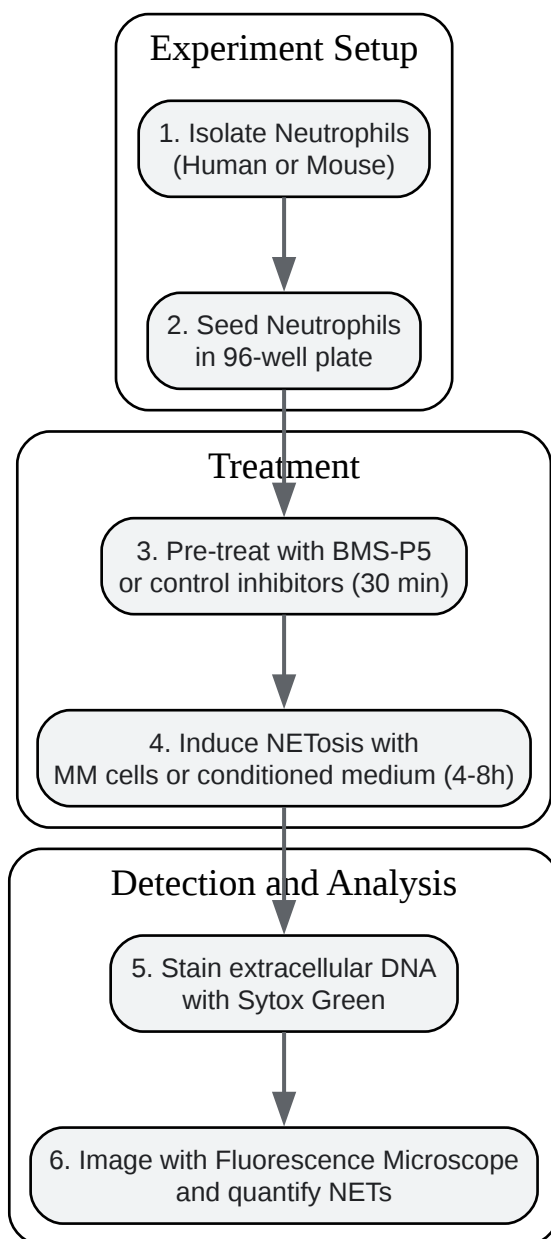
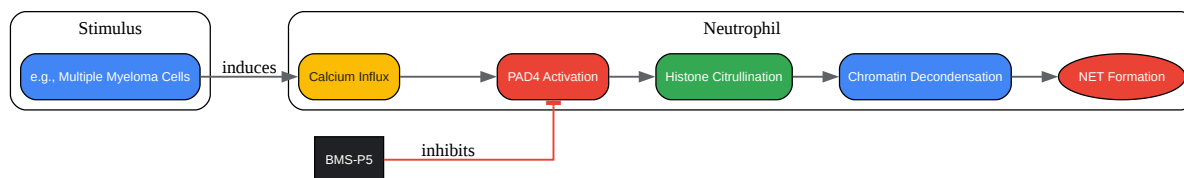
**BMS-P5** has been shown to block the formation of NETs induced by multiple myeloma cells and delay disease progression in a syngeneic mouse model.[1]

Table 4: In Vivo Efficacy of **BMS-P5** in a Multiple Myeloma Model

Animal Model	Dosage and Administration	Key Findings	Reference
Syngeneic mouse model of multiple myeloma	50 mg/kg, oral gavage, twice daily	Significantly delayed the appearance of disease symptoms and prolonged survival.	[1]

## Signaling Pathway

**BMS-P5** exerts its biological effect by inhibiting PAD4, a key enzyme in the process of NETosis. The following diagram illustrates the signaling pathway leading to NET formation and the point of intervention by **BMS-P5**.



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